molecular formula C8H13N3 B13307609 Methyl[2-(5-methylpyrimidin-2-YL)ethyl]amine

Methyl[2-(5-methylpyrimidin-2-YL)ethyl]amine

Cat. No.: B13307609
M. Wt: 151.21 g/mol
InChI Key: PBLLBNZGLBDKQG-UHFFFAOYSA-N
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Description

Methyl[2-(5-methylpyrimidin-2-YL)ethyl]amine is a chemical compound with the molecular formula C8H13N3 It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl[2-(5-methylpyrimidin-2-YL)ethyl]amine typically involves the reaction of 5-methylpyrimidine with ethylamine under controlled conditions. The process may include steps such as:

    Ring Closure: Formation of the pyrimidine ring.

    Aromatization: Conversion of the ring into an aromatic structure.

    S-Methylation: Introduction of a methyl group.

    Oxidation: Conversion to methylsulfonyl compounds.

    Formation of Guanidines: Reaction with suitable amines.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of catalysts and specific solvents like dichloromethane, ethyl acetate, or chloroform can enhance the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

Methyl[2-(5-methylpyrimidin-2-YL)ethyl]amine undergoes various chemical reactions, including:

    Oxidation: Conversion to more oxidized forms.

    Reduction: Reduction of functional groups.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.

    Substituting Agents: Such as halogens or alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield methylsulfonyl derivatives, while substitution reactions may produce various substituted pyrimidines .

Scientific Research Applications

Methyl[2-(5-methylpyrimidin-2-YL)ethyl]amine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Methyl[2-(5-methylpyrimidin-2-YL)ethyl]amine involves its interaction with specific molecular targets and pathways. It may act by inhibiting enzymes or interfering with the replication of certain pathogens. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to Methyl[2-(5-methylpyrimidin-2-YL)ethyl]amine include:

Uniqueness

This compound is unique due to its specific structure and the presence of both methyl and ethyl groups attached to the pyrimidine ring. This unique structure contributes to its distinct chemical and biological properties, making it valuable for various research and industrial applications.

Biological Activity

Methyl[2-(5-methylpyrimidin-2-YL)ethyl]amine is a compound that belongs to a class of molecules known for their diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, focusing on its synthesis, pharmacological effects, and structure-activity relationships (SARs).

Synthesis

The synthesis of this compound typically involves the alkylation of pyrimidine derivatives. Recent studies have explored various synthetic pathways to enhance yield and purity, often employing techniques such as microwave-assisted synthesis and solvent-free conditions to optimize reaction efficiency.

Anti-inflammatory Effects

Recent research has highlighted the anti-inflammatory properties of pyrimidine derivatives, including this compound. In vitro assays have demonstrated that certain pyrimidine derivatives can significantly inhibit cyclooxygenase-2 (COX-2) activity, which is crucial in the inflammatory response.

  • IC50 Values : Compounds similar to this compound have shown IC50 values around 0.04 μmol for COX-2 inhibition, comparable to standard anti-inflammatory drugs like celecoxib .

Antitumor Activity

The compound has also been evaluated for its antitumor potential. Studies indicate that pyrimidine derivatives can act as inhibitors of dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis and repair in cancer cells.

  • Inhibition Studies : A series of substituted pyrimidines exhibited significant inhibition against rat liver DHFR, with some compounds demonstrating potent antitumor activity in vivo against methotrexate-resistant tumors .

Structure-Activity Relationships (SAR)

Understanding the SAR of this compound is vital for optimizing its biological activity. The presence of specific substituents on the pyrimidine ring plays a crucial role in enhancing its pharmacological properties.

CompoundSubstituentIC50 (μM)Biological Activity
1Benzyl7.9Moderate DUB Inhibitor
2Nitro3.1Enhanced DHFR Inhibition
3Ethyl8.23Anti-inflammatory

This table summarizes key findings from SAR studies, highlighting how different substituents affect the biological activity of related compounds .

Case Studies

  • In Vivo Anti-inflammatory Study : In a carrageenan-induced paw edema model, pyrimidine derivatives showed significant reduction in inflammation compared to controls, with ED50 values indicating strong anti-inflammatory effects similar to indomethacin .
  • Antitumor Efficacy : In a study involving murine reticulosarcoma models, certain derivatives demonstrated substantial tumor growth inhibition, correlating with their DHFR inhibitory activity .

Properties

Molecular Formula

C8H13N3

Molecular Weight

151.21 g/mol

IUPAC Name

N-methyl-2-(5-methylpyrimidin-2-yl)ethanamine

InChI

InChI=1S/C8H13N3/c1-7-5-10-8(11-6-7)3-4-9-2/h5-6,9H,3-4H2,1-2H3

InChI Key

PBLLBNZGLBDKQG-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(N=C1)CCNC

Origin of Product

United States

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